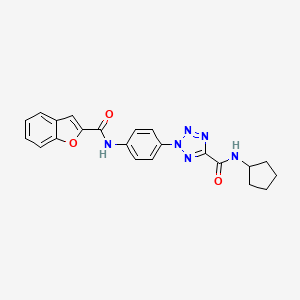

2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran moiety, a cyclopentyl group, and a tetrazole ring, which contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. One common approach is to react benzofuran-2-carboxylic acid with an appropriate amine to form the benzofuran-2-carboxamide intermediate. This intermediate can then be further reacted with cyclopentylamine and tetrazole derivatives under specific reaction conditions, such as heating in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The benzofuran ring can be oxidized to form benzofuran-2-carboxylic acid derivatives.

Reduction: : Reduction reactions can be performed on the tetrazole ring or other functional groups present in the compound.

Substitution: : Substitution reactions can occur at different positions on the benzofuran ring or the cyclopentyl group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions include benzofuran-2-carboxylic acid derivatives, reduced tetrazole derivatives, and substituted benzofuran or cyclopentyl derivatives.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of 2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide:

General Information

this compound is a chemical compound with the molecular formula C22H20N6O3 and a molecular weight of 416.4 . It has a CAS number of 1396682-65-7 . Information regarding its density, boiling point, melting point, flash point, and MSDS is not available .

Benzofuran Derivatives

- Synthesis and Diversification : Benzofuran-2-carboxamides can be synthesized via a modular route involving C–H arylation and transamidation chemistry . Palladium (Pd) catalysis can install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . A one-pot, two-step transamidation procedure achieves directing group cleavage and further diversification .

- Drug Discovery : Benzofuran derivatives have applications in drug discovery .

- Histamine Receptor Antagonists : Benzofuran-2-carboxylic acid amide derivatives can act as antagonists and/or inverse agonists at the histamine 3 receptor (H3 receptor) . Histamine affects gastrointestinal, vasomotor, intestinal inflammatory, and allergic reactions . Histaminergic cell bodies project to various brain regions .

Tetrazole Chemistry

- Ugi-Tetrazole Reaction: The Ugi-tetrazole reaction can be used to synthesize diverse libraries of derivatives, requiring only one purification step in the last step .

Potential Applications

While the search results do not explicitly detail the applications of this compound, the presence of both a benzofuran-2-carboxamide and a tetrazole moiety suggests potential applications based on the known bioactivity of these structural elements:

- Pharmaceutical Research: It could be used as a building block in medicinal chemistry for creating new pharmaceuticals .

- Histamine Receptor Modulation: As a benzofuran-2-carboxylic acid amide derivative, it may have potential as an H3 receptor antagonist or inverse agonist .

- Antifungal Activity: Some organic compounds with phenyl groups and heterocyclic systems have shown antifungal activity .

Wirkmechanismus

The mechanism by which 2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran derivatives: : These compounds share the benzofuran core structure but may differ in their substituents and functional groups.

Tetrazole derivatives: : These compounds contain the tetrazole ring but may have different substituents or core structures.

Cyclopentyl derivatives: : These compounds feature the cyclopentyl group but may have different attached moieties.

Uniqueness

2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is unique due to its combination of benzofuran, cyclopentyl, and tetrazole moieties, which contribute to its distinct chemical and biological properties

Biologische Aktivität

The compound 2-(4-(benzofuran-2-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a derivative of benzofuran and tetrazole, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Benzofuran moiety : Known for its diverse biological activities.

- Tetrazole ring : Often associated with enhanced biological activity due to its ability to mimic carboxylic acid functionalities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects against leukemia cell lines such as K562 and HL60, with IC50 values reported at 5 μM and 0.1 μM, respectively .

- Mechanism of Action : The presence of specific substituents on the benzofuran structure appears to enhance its interaction with critical cellular pathways involved in cancer proliferation. For example, modifications that introduce halogen groups have been shown to improve anticancer activity by affecting the binding interactions with target proteins .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for antimicrobial properties:

- In vitro Studies : Compounds similar to the target molecule exhibited significant activity against Mycobacterium tuberculosis with an IC90 less than 0.60 μM, indicating strong antimycobacterial properties .

- Selectivity : The compounds displayed low toxicity towards mammalian cells while maintaining efficacy against bacterial strains, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Key findings include:

- Functional Groups : The presence of amino or carboxamide groups significantly influences biological activity. For instance, compounds with a CONH group demonstrated enhanced anticancer effects due to increased binding interactions with target proteins .

- Positioning of Substituents : The position of halogen or hydroxyl groups on the benzofuran scaffold is critical. Studies indicate that specific placements can either enhance or diminish biological efficacy .

Case Studies

- Study on Benzofuran Derivatives :

- Evaluation Against Lung Cancer :

Summary Table of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Notes |

|---|---|---|---|

| Cytotoxicity | K562 (Leukemia) | 5 μM | Significant cytotoxic effects |

| HL60 (Leukemia) | 0.1 μM | High selectivity towards cancer cells | |

| Antimicrobial | Mycobacterium tuberculosis | <0.60 μM | Low toxicity towards mammalian cells |

| Various bacterial strains | Varies | Strong antimicrobial activity |

Eigenschaften

IUPAC Name |

2-[4-(1-benzofuran-2-carbonylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3/c29-21(19-13-14-5-1-4-8-18(14)31-19)23-16-9-11-17(12-10-16)28-26-20(25-27-28)22(30)24-15-6-2-3-7-15/h1,4-5,8-13,15H,2-3,6-7H2,(H,23,29)(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYPDSKUGURPNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.